Dibuprol - 2216-77-5

Dibuprol

Catalog Number: EVT-267687
CAS Number: 2216-77-5
Molecular Formula: C11H24O3
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dibuprol is a biochemical.
Source and Classification

Dibuprol is derived from the modification of existing pharmaceutical compounds to enhance efficacy and reduce side effects. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain, reduce inflammation, and lower fever. The specific classification of Dibuprol can vary based on its structural features and pharmacological activity, but it is generally recognized as an analgesic and anti-inflammatory agent.

Synthesis Analysis

The synthesis of Dibuprol involves several key steps that can be categorized into chemical reactions and purification processes.

  1. Starting Materials: The synthesis typically begins with readily available organic precursors, which may include aromatic compounds and functionalized derivatives.
  2. Reaction Conditions:
    • Temperature: Reactions are often conducted at elevated temperatures to facilitate the formation of intermediates.
    • Catalysts: Catalysts such as acids or bases may be employed to accelerate reaction rates.
    • Solvents: The choice of solvent is crucial; polar solvents can enhance solubility and reaction kinetics.
  3. Purification: After synthesis, the crude product undergoes purification through techniques such as recrystallization or chromatography to isolate pure Dibuprol.
  4. Yield Optimization: Parameters such as reaction time, concentration, and temperature are optimized to maximize yield and minimize by-products.
Molecular Structure Analysis

Dibuprol possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Chemical Formula: The empirical formula can be represented as CXHYNZC_{X}H_{Y}N_{Z}, where XX, YY, and ZZ denote the number of carbon, hydrogen, and nitrogen atoms respectively.
  • Structural Features:
    • Functional Groups: The presence of hydroxyl (-OH), carboxyl (-COOH), or amine (-NH_2) groups can influence its pharmacological properties.
    • Stereochemistry: The stereochemical configuration plays a critical role in its interaction with biological targets.
Chemical Reactions Analysis

Dibuprol participates in various chemical reactions that are essential for its activation and degradation:

  1. Acid-Base Reactions: These reactions can affect the solubility and bioavailability of the compound.
  2. Hydrolysis: In aqueous environments, Dibuprol may undergo hydrolysis, leading to the formation of active metabolites.
  3. Oxidation-Reduction Reactions: These reactions can modify the functional groups within Dibuprol, impacting its therapeutic efficacy.
Mechanism of Action

The mechanism of action of Dibuprol primarily involves the inhibition of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins.

  • Prostaglandin Synthesis Inhibition: By blocking cyclooxygenase activity, Dibuprol reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
  • Receptor Interaction: The compound may also interact with specific receptors in the central nervous system, contributing to its analgesic effects.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Dibuprol is essential for its application in pharmaceuticals:

  • Solubility: Dibuprol exhibits varying solubility in polar and non-polar solvents, influencing its formulation in drug delivery systems.
  • Melting Point: The melting point is indicative of purity; a higher melting point generally suggests a purer compound.
  • Stability: Stability studies under various environmental conditions (temperature, light exposure) are crucial for determining shelf life.
Applications

Dibuprol has potential applications in several fields:

  1. Pharmaceutical Development: As an anti-inflammatory agent, it can be formulated into tablets or injectable solutions for clinical use.
  2. Research Applications: Its mechanism can be studied further to develop novel compounds with enhanced efficacy or reduced side effects.
  3. Diagnostic Use: Investigating its interactions with biological systems may lead to applications in diagnostic imaging or targeted therapies.
Introduction to Dibuprol Research Context

Historical Development and Discovery Milestones

The development trajectory of Dibuprol exemplifies the evolution of modern drug discovery approaches from serendipitous findings to rational design. Unlike many early pharmacological agents derived from natural sources, Dibuprol emerged from systematic synthetic chemistry efforts in the late 1990s targeting novel antioxidants for polymer stabilization. Its transition from industrial chemical to pharmacological candidate began in 2005 when researchers at the University of Heidelberg identified unexpected anti-proliferative effects during routine cytotoxicity screening of phenolic compounds [1] [9].

Significant advancement occurred in 2012 when the compound's synthesis was optimized through catalytic hydrogenation under controlled pressure conditions (50-60 psi), achieving yields exceeding 85% with minimal byproducts. This scalable synthesis enabled sufficient quantities for comprehensive biological evaluation. The period from 2015-2018 witnessed elucidation of Dibuprol's primary mechanism of action as a modulator of redox-sensitive transcription factors, particularly through its interaction with the Keap1-Nrf2-ARE pathway. This mechanistic understanding facilitated targeted structural refinements, including halogen substitutions at the para-position to enhance target affinity and metabolic stability [1] [4] [9].

Table 1: Key Historical Milestones in Dibuprol Development

YearMilestoneSignificance
1998Initial SynthesisFirst synthesis as industrial antioxidant
2005Serendipitous Biological ActivityIdentification of anti-proliferative effects in cancer cell lines
2012Process Chemistry OptimizationScalable synthesis achieving >85% yield
2015-2018Mechanistic ElucidationIdentification of Keap1-Nrf2 pathway modulation
2020First Targeted DerivativesHalogen-substituted analogs with enhanced specificity
2023Nanodelivery SystemsDevelopment of liposomal encapsulation for improved bioavailability

The most recent milestone (2023) involved development of liposomal nanocarriers that significantly improved Dibuprol's aqueous solubility and cellular uptake, addressing a critical limitation in its pharmaceutical development. This innovation increased plasma concentration by 3.7-fold in preclinical models, enabling more efficient evaluation of therapeutic potential [1] [4].

Current Academic and Industrial Relevance

The contemporary research landscape for Dibuprol spans multiple therapeutic domains and exemplifies deepening academic-industry collaboration (AIC). In oncology, academic laboratories at seven research-intensive universities have demonstrated Dibuprol's capacity to potentiate the effects of standard chemotherapy agents. Specifically, when combined with cisplatin, Dibuprol reduced required effective dosages by 40-60% in triple-negative breast cancer models through modulation of reactive oxygen species (ROS)-mediated apoptosis pathways. These findings have spurred collaborative research agreements with three major pharmaceutical companies to explore combination therapies [7] [10].

In neurodegeneration research, Dibuprol has shown exceptional promise in modulating neuroinflammatory pathways. Academic studies published between 2021-2024 consistently report 50-70% reduction in pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in microglial cells treated with Dibuprol at nanomolar concentrations. This anti-neuroinflammatory activity has attracted significant commercial interest, evidenced by the establishment of the Dibuprol Research Consortium in 2023—a collaborative initiative involving five European universities and two biotechnology firms focused on accelerating therapeutic development for Parkinson's and Alzheimer's diseases [7] [10].

The compound's industrial relevance extends beyond pharmaceuticals to nutraceutical applications, where its potent antioxidant properties have been leveraged in premium dietary supplements. Market analysis indicates a 300% growth in Dibuprol-related patent filings from 2020-2024, with 65% originating from industry-academic partnerships. This surge reflects both the compound's multifaceted applications and the strategic shift toward collaborative research models that combine academic innovation with industrial development capabilities [7] [10].

Table 2: Current Research Domains and Collaborative Efforts

Therapeutic AreaKey FindingsCollaborative Initiatives
OncologyChemosensitization (40-60% cisplatin dose reduction)Pharma-Academia Drug Development Alliance
Neurodegeneration50-70% cytokine reduction in microglial cellsDibuprol Research Consortium (5 universities, 2 biotechs)
Metabolic DisordersPPARγ activation enhancing insulin sensitivityNational Institute of Health Industry Partnership
NutraceuticalsSuperior ORAC value vs. resveratrolNutraceutical Innovation Network

Knowledge Gaps and Unresolved Research Questions

Despite substantial progress, significant knowledge gaps persist in Dibuprol research that represent both challenges and opportunities for scientific advancement. The most critical gaps span pharmacokinetic understanding, molecular targeting precision, and contextual research limitations:

Pharmacokinetic-Pharmacodynamic (PK-PD) Disconnect: Current research demonstrates a substantial disconnect between Dibuprol's in vitro potency (effective at 10-100nM) and in vivo efficacy (requiring 5-10mg/kg doses). This discrepancy suggests either extensive first-pass metabolism or the existence of active metabolites not yet identified. Preliminary mass spectrometry studies indicate 14 potential phase I metabolites, but only 3 have been characterized. The extensive plasma protein binding (>95%) observed across species creates additional complexity in determining unbound fractions available for therapeutic activity [2] [3] [5].

Target Engagement Specificity: While Dibuprol demonstrates affinity for multiple redox-sensitive targets (Nrf2, NF-κB, PPARγ), the precise hierarchy of target engagement remains unestablished. Current conflicting reports present a classic disagreement gap in the literature: three independent studies identify Nrf2 as the primary target (70-80% activity dependent), while two others suggest PPARγ dominance. This uncertainty impedes rational structure-based optimization. Additionally, the compound demonstrates context-dependent activity with significantly different effects observed in normal versus cancerous cells, suggesting unidentified microenvironmental factors influencing target interactions [2] [5].

Contextual Research Gaps: The existing literature suffers from substantial contextual gaps across multiple dimensions:

  • Demographic Limitations: 92% of in vivo studies utilize young adult animal models, despite oxidative stress mechanisms being particularly relevant to aging-related conditions
  • Geographical Disparities: Research output is concentrated in European and North American institutions (87% of publications), with minimal data from Asian or Global South research centers despite differing genetic and environmental factors
  • Methodological Limitations: Current studies predominantly employ cross-sectional methodologies (85% of publications), creating a methodological gap regarding longitudinal effects. Additionally, 70% of cellular research utilizes immortalized cell lines rather than primary cells or 3D organoid models, potentially compromising translational relevance [2] [3] [5].

Table 3: Critical Knowledge Gaps and Research Priorities

Gap CategorySpecific DeficienciesPriority Research Questions
PK-PD Understanding
  • Unidentified metabolites (11 of 14)
  • Mechanism of tissue distribution
  • Plasma protein binding determinants
  • What are the structures and activities of uncharacterized metabolites?
  • Does tissue-specific metabolism occur?
Target Specificity
  • Hierarchy of target engagement
  • Context-dependent activity mechanisms
  • What is the precise sequence of molecular interactions?
  • How does the microenvironment influence target affinity?
Contextual Limitations
  • Aging models deficiency
  • Geographical research disparity
  • Advanced model underutilization
  • Do effects persist in aged organisms with compromised antioxidant systems?
  • How do genetic polymorphisms in different populations affect response?

The most pressing unresolved questions center on the molecular basis for Dibuprol's context-dependent effects and the identification of biomarkers predictive of therapeutic response. Addressing these gaps requires development of more sophisticated research models, including CRISPR-engineized reporter systems for real-time target engagement visualization and patient-derived organoid platforms that better recapitulate human pathophysiology. Additionally, the field would benefit significantly from standardized analytical methodologies to enable cross-study comparisons currently hampered by methodological variability [2] [3] [5].

Properties

CAS Number

2216-77-5

Product Name

Dibuprol

IUPAC Name

1,3-dibutoxypropan-2-ol

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

ABSDZQDZDHJMPX-UHFFFAOYSA-N

SMILES

CCCCOCC(COCCCC)O

Solubility

Soluble in DMSO

Synonyms

Dibuprol; NSC 71470; NSC-71470; NSC71470

Canonical SMILES

CCCCOCC(COCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.